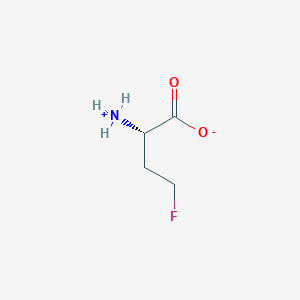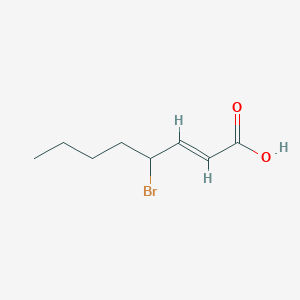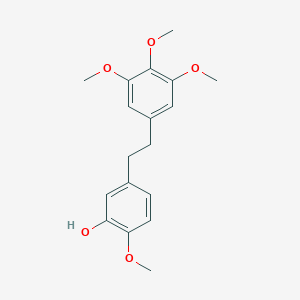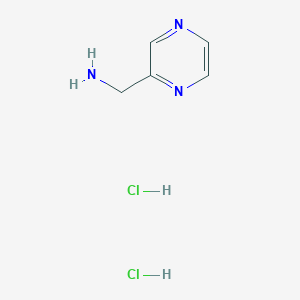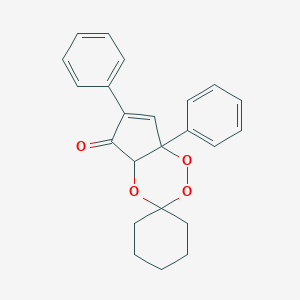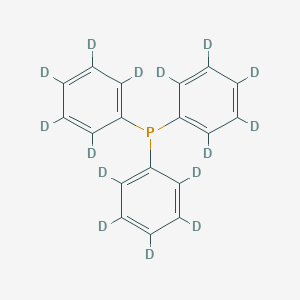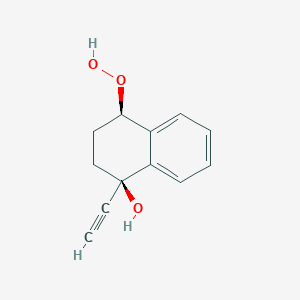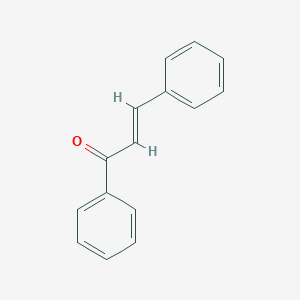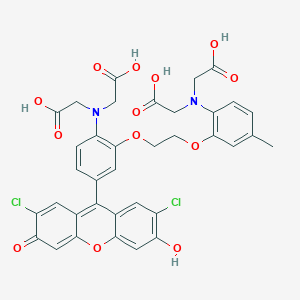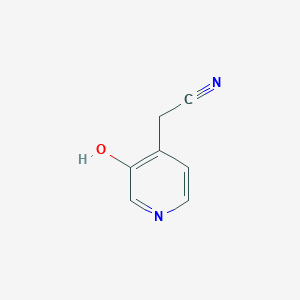![molecular formula C6H14O11P2S B049375 [(2R,3S,4S,5S)-5-dihydroxyphosphinothioyloxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate CAS No. 116482-98-5](/img/structure/B49375.png)
[(2R,3S,4S,5S)-5-dihydroxyphosphinothioyloxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fructose 2-phosphorothioate 6-phosphate is a synthetic analogue of fructose 2,6-bisphosphate, a key regulator of glycolysis and gluconeogenesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fructose 2-phosphorothioate 6-phosphate involves the phosphorylation of fructose derivatives. One common method includes the use of phosphorothioate reagents to introduce the phosphorothioate group at specific positions on the fructose molecule. The reaction typically requires controlled conditions, including specific pH levels and temperatures, to ensure the correct placement of the phosphorothioate group.
Industrial Production Methods
While industrial production methods for fructose 2-phosphorothioate 6-phosphate are not extensively documented, the process would likely involve large-scale synthesis using similar principles as laboratory methods. This would include the use of automated reactors to maintain precise reaction conditions and the purification of the final product through chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Fructose 2-phosphorothioate 6-phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, involving the addition of hydrogen or the removal of oxygen.
Substitution: Reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of fructose 2-phosphorothioate 6-phosphate might yield oxidized derivatives with altered functional groups, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Applications De Recherche Scientifique
Fructose 2-phosphorothioate 6-phosphate has several scientific research applications:
Chemistry: Used as a tool to study enzyme kinetics and the regulation of metabolic pathways.
Biology: Helps in understanding the role of fructose derivatives in cellular metabolism and signaling.
Industry: Could be used in the production of biochemical reagents and as a research tool in various industrial applications.
Mécanisme D'action
The mechanism of action of fructose 2-phosphorothioate 6-phosphate involves its interaction with key enzymes in glycolysis and gluconeogenesis. It acts as an allosteric regulator, modulating the activity of enzymes like phosphofructokinase-1 and fructose 1,6-bisphosphatase. By binding to these enzymes, it alters their conformation and activity, thereby influencing the metabolic flux through these pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fructose 2,6-bisphosphate: The natural counterpart, which also regulates glycolysis and gluconeogenesis.
Fructose 6-phosphate: An intermediate in glycolysis and gluconeogenesis.
Fructose 1,6-bisphosphate: Another key regulator in the same metabolic pathways.
Uniqueness
Fructose 2-phosphorothioate 6-phosphate is unique due to the presence of the phosphorothioate group, which imparts different chemical and biological properties compared to its natural counterparts. This modification can affect its stability, reactivity, and interaction with enzymes, making it a valuable tool for studying metabolic regulation and developing new therapeutic strategies.
Propriétés
Numéro CAS |
116482-98-5 |
|---|---|
Formule moléculaire |
C6H14O11P2S |
Poids moléculaire |
356.18 g/mol |
Nom IUPAC |
[(2R,3S,4S,5S)-5-dihydroxyphosphinothioyloxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H14O11P2S/c7-2-6(17-19(13,14)20)5(9)4(8)3(16-6)1-15-18(10,11)12/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,20)/t3-,4-,5+,6+/m1/s1 |
Clé InChI |
NSYGQXFQNXGXRD-ZXXMMSQZSA-N |
SMILES |
C(C1C(C(C(O1)(CO)OP(=S)(O)O)O)O)OP(=O)(O)O |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OP(=S)(O)O)O)O)OP(=O)(O)O |
SMILES canonique |
C(C1C(C(C(O1)(CO)OP(=S)(O)O)O)O)OP(=O)(O)O |
Synonymes |
fructose 2-phosphorothioate 6-phosphate thio-Fru-2,6-P2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


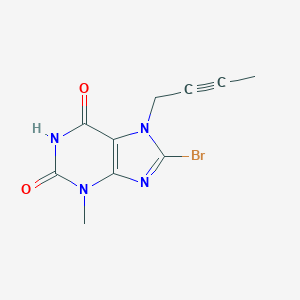
![3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B49299.png)
